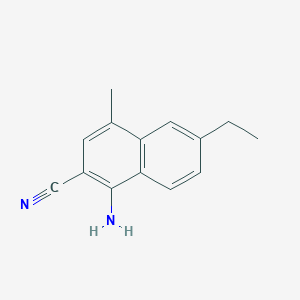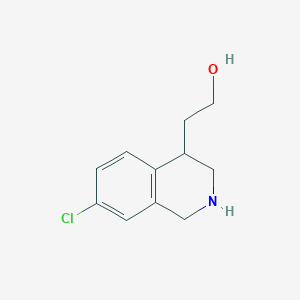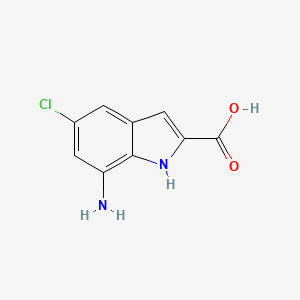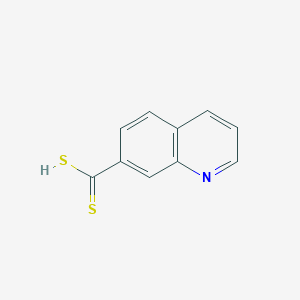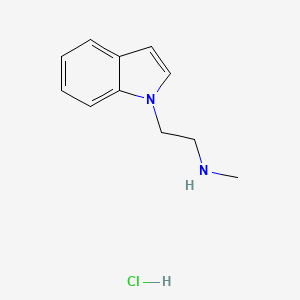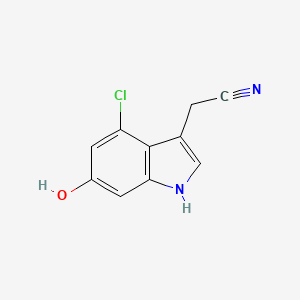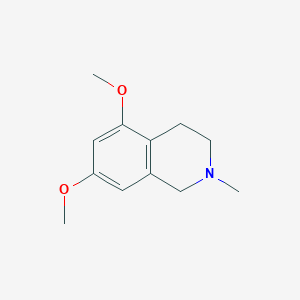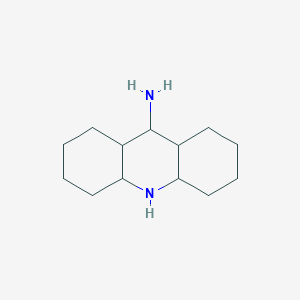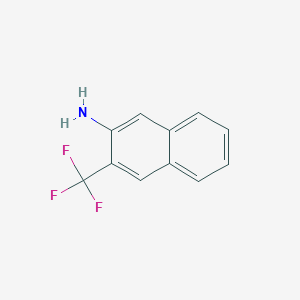
3-(Trifluoromethyl)naphthalen-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trifluoromethyl)naphthalen-2-amine is an organic compound with the molecular formula C11H8F3N It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a trifluoromethyl group and another by an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)naphthalen-2-amine can be achieved through several methods. One common approach involves the trifluoromethylation of naphthalen-2-amine. This can be done using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors that allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-(Trifluoromethyl)naphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.
科学研究应用
3-(Trifluoromethyl)naphthalen-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用机制
The mechanism of action of 3-(Trifluoromethyl)naphthalen-2-amine involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This can lead to the modulation of enzyme activity and receptor binding, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)aniline: Similar structure but with an aniline base.
2-(Trifluoromethyl)naphthalen-1-amine: Isomer with the trifluoromethyl group in a different position.
3-(Trifluoromethyl)phenylamine: Similar structure but with a phenyl base.
Uniqueness
3-(Trifluoromethyl)naphthalen-2-amine is unique due to the specific positioning of the trifluoromethyl and amine groups on the naphthalene ring. This configuration can result in distinct chemical reactivity and biological activity compared to its analogs .
属性
分子式 |
C11H8F3N |
|---|---|
分子量 |
211.18 g/mol |
IUPAC 名称 |
3-(trifluoromethyl)naphthalen-2-amine |
InChI |
InChI=1S/C11H8F3N/c12-11(13,14)9-5-7-3-1-2-4-8(7)6-10(9)15/h1-6H,15H2 |
InChI 键 |
HWGQOBLLCLYRDH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





